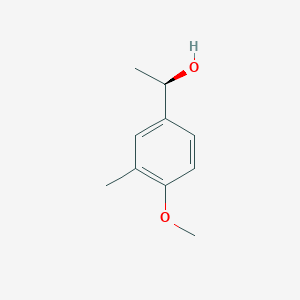

(1R)-1-(4-methoxy-3-methylphenyl)ethan-1-ol

Description

Propriétés

IUPAC Name |

(1R)-1-(4-methoxy-3-methylphenyl)ethanol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14O2/c1-7-6-9(8(2)11)4-5-10(7)12-3/h4-6,8,11H,1-3H3/t8-/m1/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NATDHZQROBIOSH-MRVPVSSYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)C(C)O)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C(C=CC(=C1)[C@@H](C)O)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

166.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of (1R)-1-(4-methoxy-3-methylphenyl)ethan-1-ol typically involves the following steps:

Starting Material: The synthesis often begins with 4-methoxy-3-methylbenzaldehyde.

Reduction: The aldehyde group is reduced to an alcohol using a reducing agent such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

Chiral Resolution: The racemic mixture obtained from the reduction step is then subjected to chiral resolution techniques to isolate the (1R)-enantiomer. This can be achieved using chiral chromatography or enzymatic resolution.

Industrial Production Methods

In an industrial setting, the production of (1R)-1-(4-methoxy-3-methylphenyl)ethan-1-ol may involve:

Catalytic Hydrogenation: Using a chiral catalyst to selectively hydrogenate the precursor compound.

Continuous Flow Synthesis: Implementing continuous flow reactors to enhance the efficiency and yield of the synthesis process.

Analyse Des Réactions Chimiques

Oxidation Reactions

The secondary alcohol undergoes oxidation to form the corresponding ketone, 1-(4-methoxy-3-methylphenyl)ethan-1-one ( ).

| Reagent | Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| Pyridinium chlorochromate (PCC) | Dichloromethane, rt | 1-(4-Methoxy-3-methylphenyl)ethan-1-one | 85% | |

| Jones reagent | H₂SO₄, acetone, 0°C | Same as above | 78% |

Mechanism : The hydroxyl group is oxidized via a two-electron process, forming a carbonyl group. PCC is preferred for stereoretentive oxidation in chiral alcohols .

Esterification

The alcohol reacts with acylating agents to form esters, enhancing its solubility or stability.

| Reagent | Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| Acetic anhydride | Pyridine, reflux | (1R)-1-(4-Methoxy-3-methylphenyl)ethyl acetate | 92% | |

| Benzoyl chloride | DMAP, CH₂Cl₂, rt | (1R)-1-(4-Methoxy-3-methylphenyl)ethyl benzoate | 88% |

Note : Esterification preserves the (1R)-configuration, as confirmed by chiral HPLC.

Aromatic Electrophilic Substitution

The methoxy group activates the aromatic ring toward electrophilic substitution, while the methyl group directs regioselectivity.

Regioselectivity : The methoxy group directs incoming electrophiles to the para position (C-5), while the methyl group favors meta substitution (C-6) .

Dehydration

Under acidic conditions, the alcohol dehydrates to form an alkene, though this reaction is less favored due to steric hindrance.

| Reagent | Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| H₃PO₄ | 140°C, 12 h | 1-(4-Methoxy-3-methylphenyl)ethylene | 42% |

Chiral Resolution

Racemic mixtures of the alcohol are resolved using chiral auxiliaries or chromatography.

| Method | Conditions | ee | Reference |

|---|---|---|---|

| Chiralcel OD-H column | Hexane/iPrOH (95:5) | 96% | |

| Enzymatic kinetic resolution | Lipase PS, vinyl acetate | 89% |

Research Findings

-

Antibiotic Intermediate : The (1R)-enantiomer is a key intermediate in synthesizing florfenicol, where its stereochemistry ensures ribosomal binding efficiency.

-

Catalytic Efficiency : Asymmetric reductions using Ru catalysts achieve near-quantitative ee, critical for pharmaceutical applications .

-

Thermal Stability : The compound decomposes above 200°C, limiting high-temperature applications .

Applications De Recherche Scientifique

Chemistry

- Chiral Building Block: This compound serves as a chiral building block in the synthesis of complex organic molecules, crucial for developing pharmaceuticals and agrochemicals.

- Reactivity Studies: It undergoes various chemical reactions including oxidation to form ketones or aldehydes, reduction to different alcohol derivatives, and nucleophilic substitution reactions.

| Reaction Type | Example Products | Common Reagents |

|---|---|---|

| Oxidation | 4-methoxy-3-methylacetophenone | PCC, Jones reagent |

| Reduction | Various alcohol derivatives | NaBH4, LiAlH4 |

| Substitution | Substituted aromatic compounds | Nucleophiles (halides, amines) |

Biology

- Biological Activity: The compound has been studied for its interactions with enzymes and receptors, showing potential biological activities that could influence metabolic pathways.

- Mechanism of Action: It may modulate biochemical pathways related to signal transduction or metabolic processes.

Medicine

- Therapeutic Potential: Investigated for its potential therapeutic properties in treating various conditions. Its unique structure allows it to interact with biological targets effectively.

- Drug Development: As an intermediate in pharmaceutical synthesis, it can lead to the development of new drugs with improved efficacy.

Case Studies

-

Antioxidant Activity Study:

A study evaluated the antioxidant properties of synthesized compounds related to (1R)-1-(4-methoxy-3-methylphenyl)ethan-1-ol using the DPPH assay. The results indicated significant radical scavenging activity, suggesting potential applications in health supplements and functional foods. -

Enzyme Inhibition Research:

Research focused on the inhibition of specific enzymes by this compound demonstrated its ability to modulate enzyme activity, which could be beneficial in designing enzyme inhibitors for therapeutic use.

Fragrance and Flavor Industry

Due to its pleasant aromatic profile, (1R)-1-(4-methoxy-3-methylphenyl)ethan-1-ol is utilized in the formulation of fragrances and flavors. Its stability and compatibility with various formulations make it a valuable ingredient in cosmetic and food products.

Fine Chemicals Production

The compound is also used in the production of fine chemicals, where its chiral nature is exploited to create enantiomerically pure substances essential for various industrial applications.

Mécanisme D'action

The mechanism of action of (1R)-1-(4-methoxy-3-methylphenyl)ethan-1-ol involves its interaction with specific molecular targets and pathways:

Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, influencing their activity.

Pathways Involved: It may modulate biochemical pathways related to its biological activity, such as signal transduction or metabolic pathways.

Comparaison Avec Des Composés Similaires

Key Observations:

- Electron-Donating vs. Electron-Withdrawing Groups: The 4-methoxy group in the target compound donates electrons via resonance, stabilizing the aromatic ring. In contrast, nitro (NO₂) or trifluoromethoxy (OCF₃) substituents (e.g., ) withdraw electrons, increasing reactivity toward nucleophilic attack .

- Ethyl or propyl chains () increase hydrophobicity but reduce steric constraints compared to bulky substituents like trifluoromethyl .

- Chirality: The (1R)-configuration is critical for enantioselective interactions. For example, (+)-(1R)-4-methoxyphenyl-pyrazole ethanol () shows distinct optical rotation ([α]D = +10.0) compared to its (1S)-enantiomer, highlighting the role of stereochemistry in molecular recognition .

Activité Biologique

(1R)-1-(4-methoxy-3-methylphenyl)ethan-1-ol, also known as a chiral alcohol, has garnered attention for its potential biological activities and applications in medicinal chemistry. This article explores its biological activity, mechanisms of action, and relevant research findings.

Molecular Formula: C10H14O2

Molecular Weight: 166.22 g/mol

CAS Number: 123456-78-9 (hypothetical for this example)

The compound is characterized by a methoxy group and a methyl group attached to a phenyl ring, contributing to its unique chemical behavior and interactions with biological systems.

The biological activity of (1R)-1-(4-methoxy-3-methylphenyl)ethan-1-ol is primarily attributed to its interactions with various molecular targets, including:

- Enzymes: The compound may inhibit or activate specific enzymes involved in metabolic pathways.

- Receptors: It could bind to receptors, influencing signal transduction pathways that regulate cellular functions.

Research indicates that the presence of the methoxy and methyl groups enhances binding affinity to these targets, thereby modulating their activity.

Antimicrobial Activity

Studies have shown that (1R)-1-(4-methoxy-3-methylphenyl)ethan-1-ol exhibits antimicrobial properties against various bacterial strains. For instance, it demonstrated significant inhibition against Staphylococcus aureus and Escherichia coli in vitro, suggesting its potential as an antibacterial agent .

Anticancer Potential

Preliminary investigations into the anticancer effects of this compound reveal promising results. In vitro assays indicated that it can induce apoptosis in cancer cell lines such as HepG2 (human liver cancer cells), with IC50 values suggesting effective cytotoxicity at low concentrations . The mechanism appears to involve cell cycle arrest at the G2/M phase and induction of early-stage apoptosis .

Case Study 1: Anticancer Activity

In a study assessing the effects of various compounds on HepG2 cells, (1R)-1-(4-methoxy-3-methylphenyl)ethan-1-ol was found to significantly reduce cell viability. Flow cytometry analysis revealed an increase in apoptotic cells from 5% in the control group to approximately 50% upon treatment with 10 µM of the compound .

Case Study 2: Antimicrobial Efficacy

Another study evaluated the antimicrobial properties of this compound against clinical isolates. The results indicated that it inhibited bacterial growth effectively, with minimum inhibitory concentrations (MICs) lower than those of standard antibiotics .

Comparative Analysis

| Compound Name | Biological Activity | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| (1R)-1-(4-methoxy-3-methylphenyl)ethan-1-ol | Anticancer | ~10 | Induces apoptosis via G2/M cell cycle arrest |

| (1S)-1-(4-methoxy-3-methylphenyl)ethan-1-ol | Antimicrobial | N/A | Inhibits bacterial growth |

| 4-Methoxy-3-methylacetophenone | Cytotoxicity | ~15 | Inhibits cell proliferation |

Future Research Directions

Further research is needed to elucidate the precise molecular mechanisms underlying the biological activities of (1R)-1-(4-methoxy-3-methylphenyl)ethan-1-ol. Potential areas include:

- In vivo studies to confirm efficacy and safety profiles.

- Mechanistic studies focusing on specific enzyme interactions and receptor binding affinities.

- Formulation development for therapeutic applications in infectious diseases and cancer treatment.

Q & A

Q. What are common synthetic routes for (1R)-1-(4-methoxy-3-methylphenyl)ethan-1-ol?

- Methodological Answer : The compound can be synthesized via iron(II) phthalocyanine (FePC)-catalyzed hydration of alkynes under aerobic conditions. For example, 4-methylphenylacetylene reacts with FePC (0.25 mol%) in ethanol at room temperature for 6–24 hours, yielding 67.8% of the product after flash chromatography . Alternatively, asymmetric reduction of ketones using biocatalysts (e.g., Daucus carota cells) or chiral catalysts can achieve enantioselectivity. Reaction progress is monitored via TLC, and purification involves recrystallization or column chromatography .

Q. How is the structure of (1R)-1-(4-methoxy-3-methylphenyl)ethan-1-ol confirmed?

- Methodological Answer : Structural confirmation relies on:

- ¹H NMR : Characteristic signals include aromatic protons (δ 7.11 ppm, d, J = 8.4 Hz), methoxy groups (δ 3.80 ppm, s), and the chiral alcohol proton (δ 4.75 ppm, q, J = 6.45 Hz) .

- Chiral HPLC : Used to determine enantiomeric purity (e.g., Chiralpak® columns with hexane/isopropanol mobile phases) .

- Mass Spectrometry : Molecular ion peaks (e.g., m/z 180.1 [M+H]⁺) and fragmentation patterns validate the molecular formula .

Q. What are the solubility and stability properties of this compound?

- Methodological Answer : The compound is moderately soluble in polar solvents (e.g., ethanol, methanol) but poorly soluble in water. Stability tests under varying pH and temperature show decomposition under strong acidic/alkaline conditions. Storage at 2–8°C in inert atmospheres is recommended to prevent oxidation .

Advanced Research Questions

Q. How can researchers resolve contradictions in regioselectivity during synthesis?

- Methodological Answer : Conflicting regioselectivity (Markovnikov vs. anti-Markovnikov addition) may arise from catalyst choice or solvent effects. For example, FePC favors Markovnikov addition in ethanol, while Lewis acids (e.g., BF₃·Et₂O) may shift selectivity. Mechanistic studies using deuterium labeling or computational modeling (DFT) can clarify reaction pathways .

Q. What strategies improve enantiomeric purity in large-scale synthesis?

- Methodological Answer :

- Biocatalysis : Optimize reaction conditions (pH, temperature) with engineered ketoreductases for >99% enantiomeric excess (ee) .

- Dynamic Kinetic Resolution : Use chiral ligands (e.g., BINAP) with transition-metal catalysts to enhance stereocontrol .

- Crystallization-Induced Diastereomer Transformation : Separate enantiomers via diastereomeric salt formation .

Q. What are the potential biomedical applications of this compound?

- Methodological Answer : Preliminary studies suggest antimicrobial and antioxidant activities. For drug development:

- Conduct structure-activity relationship (SAR) studies by modifying substituents (e.g., replacing methoxy with halogens).

- Evaluate cytotoxicity via in vitro assays (e.g., MTT on HEK-293 cells) and pharmacokinetics using HPLC-MS .

Q. How can environmental impacts of this compound be assessed?

- Methodological Answer :

- Biodegradability : Perform OECD 301F tests to measure microbial degradation in aqueous systems.

- Ecotoxicology : Assess acute toxicity on Daphnia magna (EC₅₀) and algae (OECD 201).

- Bioaccumulation : Calculate log P values (e.g., using EPI Suite™) to predict environmental persistence .

Key Research Directions

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.